molecular formula C16H25N5O B5549342 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine

2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine

Cat. No. B5549342
M. Wt: 303.40 g/mol
InChI Key: GYSHUTLIHKECKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine often involves multi-step chemical processes. For instance, piperazinyl-glutamate-pyrimidines, which share structural similarities, are prepared with various substitutions at the pyrimidine ring, leading to potent bioactive molecules. Modifications at the piperidine ring are crucial for fine-tuning pharmacokinetic and physicochemical properties (Parlow et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with piperidinyl and piperazinyl groups, is critical for their biological activity. Structural studies often involve computational and experimental methods to understand the conformation and reactivity of these compounds. For example, solid-state NMR and X-ray diffraction have been used to investigate the structure of pyrido[1,2-c]pyrimidine derivatives, highlighting the importance of molecular geometry in biological interactions (Pisklak et al., 2008).

Chemical Reactions and Properties

Compounds like 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine participate in various chemical reactions, which are pivotal in medicinal chemistry for the development of new drugs. These reactions often include nucleophilic substitution, acylation, and alkylation, enabling the introduction of functional groups that modulate the compound's biological activity and pharmacokinetic properties. The reactivity of these compounds is influenced by the electronic and steric effects of the substituents on the pyrimidine ring (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties of 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine, such as solubility, melting point, and stability, are essential for its application in drug development. These properties are determined by the compound's molecular structure and significantly affect its formulation, bioavailability, and therapeutic efficacy. Research in this area focuses on optimizing these properties to enhance the compound's performance as a potential therapeutic agent.

Chemical Properties Analysis

The chemical properties of 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine, including its acidity, basicity, and reactivity, play a crucial role in its biological activity. The presence of the piperidine and piperazine rings contributes to the compound's basic nature, which can influence its interaction with biological targets. Studies on similar compounds have shown that modifications on the piperazine and pyrimidine rings can significantly affect their binding affinity and selectivity towards biological receptors (Hao et al., 2011).

Scientific Research Applications

Chemistry and Synthesis

  • The compound has been involved in studies related to the condensation of aminofluorenes and dibromoalkanes, leading to the formation of various derivatives, including those related to piperidine and piperazine (Barak, 1968).

Biological Activities

  • Piperazinyl-glutamate-pyrimidines, closely related to the compound , have been prepared with substitutions leading to potent P2Y12 antagonists, suggesting applications in platelet aggregation inhibition (Parlow et al., 2009).
  • Another study describes the preparation and antibacterial activity of related pyrimidine derivatives, highlighting their effectiveness against gram-negative bacteria, indicating potential applications in antimicrobial treatments (Matsumoto & Minami, 1975).

Pharmacological Properties

  • Synthesis and pharmacological evaluation of 4-piperazinopyrimidines have been conducted, indicating properties like antiemetic, tranquilizing, and analgesic effects, which can be relevant for clinical applications (Mattioda et al., 1975).

Structural and Computational Studies

  • Structural studies involving piperazinyl and pyrimidine derivatives have been conducted, indicating their potential for designing drugs with higher selectivity to certain receptors (Pisklak et al., 2008).
  • The interaction of similar compounds with DNA has been studied, revealing their potential as DNA intercalators and amplifiers of anticancer drug action (Wilson et al., 1990).

Antimicrobial and Antihistaminic Activities

  • The antimicrobial activity of pyrimidine derivatives has been noted in several studies, highlighting their potential in developing new antibiotics (Ammar et al., 2004).
  • Research into novel pyrimidines for antihistaminic activity has also been conducted, suggesting potential applications in allergy treatments (Rahaman et al., 2009).

Drug Design and Molecular Modeling

  • Molecular docking and dynamics studies have been performed on piperazinyl-glutamate-pyridines/pyrimidines, aiding in the design of new drugs, particularly for inhibiting platelet aggregation (Hao et al., 2011).

properties

IUPAC Name

1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-2-15(22)20-12-10-19(11-13-20)14-6-7-17-16(18-14)21-8-4-3-5-9-21/h6-7H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSHUTLIHKECKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

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